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Compound Identification and Synthesis

3-Acetamidocoumarin (CAS Registry Number: 779-30-6) has the molecular formula C11H9NO3 and a

molecular weight of 203.19 g/mol [1] [2]. Its IUPAC name is N-(2-oxo-2H-chromen-3-yl)acetamide.

In synthetic pathways, 3-Acetamidocoumarin is a key intermediate. The compound is typically synthesized

from salicylaldehyde and N-acetylglycine in acetic anhydride, a reaction known as the Dakin procedure [3].

The synthetic workflow is summarized below.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s575655?utm_src=pdf-body
https://www.smolecule.com/products/s575655?utm_src=pdf-interest
https://www.smolecule.com/products/s575655?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C779306&Mask=80
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3736328.htm
https://www.smolecule.com/products/s575655?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/14/231
https://www.smolecule.com/products/s575655?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Salicylaldehyde (1)

3-Acetamidocoumarin (2)

Reaction with
N-acetylglycine

Acetic anhydride, 110°C, 7h

3-Aminocoumarin (3)

Hydrolysis
50% HCl, Ethanol, 100°C, 1h

Final Target Molecules

Acylation &
Quaternization

Click to download full resolution via product page

Synthesis of 3-Aminocoumarin for Conjugate Preparation [3]

A Guide to Interpreting the NMR Spectrum

Based on its molecular structure, you can anticipate the NMR signals of 3-Acetamidocoumarin. The

following table breaks down the expected signals for the ¹H NMR spectrum.

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity & Coupling Information

| Amide Proton (-NH-) | ~10 - 12 [4] | Singlet (s). Often broad due to hydrogen bonding. | | Coumarin H-4

(=CH-) | ~7.5 - 8.5 | Doublet (d), J ~ 5-9 Hz. Couples to H-5. | | Aromatic Protons (H-5, H-6, H-7, H-8) |
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~6.8 - 8.0 | Complex multiplet (m). Aromatic ring often resembles an AA'BB' or AA'XX' spin system. | |

Acetyl Methyl (-CO-CH₃) | ~2.0 - 2.5 [4] | Singlet (s). Sharp peak from three equivalent protons. |

For the ¹³C NMR spectrum, you can expect the following key signals:

Carbon Atom Expected Chemical Shift (δ, ppm)

| Lactone Carbonyl (C-2) | ~160 - 165 | | Amide Carbonyl (-CO-CH₃) | ~168 - 172 | | C-3 (Attached to N) |

~110 - 120 | | C-4 (=CH-) | ~140 - 150 | | Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | ~115 - 135 | |

Methyl Carbon (-CO-CH₃) | ~22 - 25 |

Experimental Protocol for NMR Identification

To obtain and assign the NMR spectrum for your compound, follow this general workflow.
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Workflow for NMR-based Structure Identification

Sample Preparation: Weigh 5-10 mg of your purified compound and dissolve it in 0.6-0.7 mL of a

suitable deuterated solvent. DMSO-d6 is highly recommended as it effectively resolves amide proton
signals [5].

Data Acquisition: On your NMR spectrometer, run a standard ¹H experiment. For complex
overlapping regions, a COSY (Correlation Spectroscopy) experiment can help identify which

protons are coupled to each other [6].
Spectrum Calibration: Calibrrate your spectrum using the signal from the deuterated solvent as an

internal reference (e.g., DMSO-d6 at 2.50 ppm for ¹H). Alternatively, use a trace amount of
Tetramethylsilane (TMS) at 0.00 ppm [4].
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Signal Assignment:
Identify singlets first: Look for the sharp singlet of the acetyl methyl group and the broad
singlet of the amide proton.

Analyze the aromatic region: Use the COSY spectrum to trace connectivity between the
different aromatic protons and H-4.

Check integration: Ensure the relative areas under the peaks match the number of protons
assigned to them (e.g., the methyl peak should integrate for 3H) [4].

Key Considerations for Researchers

Sensitivity and Purity: NMR is inherently less sensitive than techniques like mass spectrometry.
Ensure your sample is highly pure to avoid obscured signals from impurities [5].

Solvent Choice: The choice of solvent can influence chemical shifts. DMSO-d6 is preferable over
CDCl3 for observing amide protons.

Data Comparison: For definitive confirmation, compare your experimental spectrum with one from a
commercial compound database (like the NIST WebBook) or a published article that includes the

full spectral data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [how to identify 3-Acetamidocoumarin NMR spectra]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b575655#how-to-identify-3-

acetamidocoumarin-nmr-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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